N,2,6-Trimethoxy-N-methylnicotinamide
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Overview
Description
N,2,6-Trimethoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 g/mol It is a derivative of nicotinamide, featuring three methoxy groups and a methyl group attached to the nicotinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of methylating agents such as methyl iodide or dimethyl sulfate, and methoxylation can be achieved using methanol in the presence of a base like sodium methoxide .
Industrial Production Methods: Industrial production of N,2,6-Trimethoxy-N-methylnicotinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,2,6-Trimethoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, N,2,6-Trimethoxy-N-methylnicotinamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the effects of methoxy and methyl groups on biological activity. It can serve as a model compound for understanding the interactions of similar molecules with biological systems.
Medicine: this compound has potential applications in medicinal chemistry. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development and therapeutic research.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,2,6-Trimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups may influence its binding affinity and activity at these targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Nicotinamide: The parent compound, lacking the methoxy and methyl groups.
2,6-Dimethoxynicotinamide: Similar structure but with only two methoxy groups.
N-Methylnicotinamide: Similar structure but without the methoxy groups.
Uniqueness: N,2,6-Trimethoxy-N-methylnicotinamide is unique due to the presence of three methoxy groups and a methyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N,2,6-trimethoxy-N-methylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-12(16-4)10(13)7-5-6-8(14-2)11-9(7)15-3/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSHZCILPBTCHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=C(N=C(C=C1)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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